5-Bromo-2-methoxyphenethylamine hydrobromide is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as an aromatic amine and is notable for its applications in the synthesis of various pharmaceuticals and agrochemicals. The compound's systematic name is 2-(5-bromo-2-methoxyphenyl)ethylamine hydrobromide, and it is identified by the CAS number 206559-44-6.
This compound can be sourced from various chemical suppliers specializing in fine chemicals and intermediates. It falls under the category of halogenated organic compounds, specifically those containing bromine, and is considered an intermediate in the synthesis of more complex organic molecules. Its molecular formula is and it has a molar mass of approximately 311.01 g/mol .
The synthesis of 5-bromo-2-methoxyphenethylamine hydrobromide can be achieved through several methods, typically involving bromination and amination processes. A common synthetic route begins with the bromination of 2-methoxyphenethylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Technical Details:
This method ensures high yields and purity of the final product, which can be further purified through recrystallization techniques.
The molecular structure of 5-bromo-2-methoxyphenethylamine hydrobromide features a phenethylamine backbone with a bromine atom and a methoxy group attached to the aromatic ring. The presence of these substituents influences both the physical properties and reactivity of the compound.
Data:
5-Bromo-2-methoxyphenethylamine hydrobromide can participate in various chemical reactions typical of aromatic amines. Notably, it can undergo nucleophilic substitutions due to the presence of the bromine atom, which can be replaced by other nucleophiles.
Technical Details:
The mechanism by which 5-bromo-2-methoxyphenethylamine hydrobromide exerts its effects is primarily related to its interaction with neurotransmitter systems in biological systems. It may act as a precursor or intermediate in synthesizing compounds that modulate neurotransmitter activity.
Relevant safety data indicates that it is irritating to eyes, respiratory systems, and skin .
5-Bromo-2-methoxyphenethylamine hydrobromide serves as an important intermediate in organic synthesis, particularly in:
The versatility of this compound in synthetic chemistry underscores its importance across multiple scientific domains .
5-Bromo-2-methoxyphenethylamine hydrobromide (C₉H₁₃Br₂NO) is a phenethylamine derivative featuring a bromine substituent at the 5-position and a methoxy group at the 2-position of the phenyl ring, coupled with an ethylamine side chain. This structure confers significant affinity for monoaminergic receptors. Binding studies indicate nanomolar to micromolar affinity for serotonin (5-HT) receptors, particularly 5-HT₂A (Kᵢ = 120 nM) and 5-HT₂C (Kᵢ = 380 nM), as well as moderate activity at α₂-adrenergic receptors (Kᵢ = 1.2 µM). The compound’s rigid aromatic ring and halogen substitution enhance receptor docking efficiency, while the protonated amine at physiological pH facilitates ionic interactions with conserved aspartate residues in transmembrane domains [4] .
Table 1: Receptor Binding Affinity Profile of 5-Bromo-2-methoxyphenethylamine
Receptor Type | Subtype | Affinity (Kᵢ) | Experimental System |
---|---|---|---|
Serotonergic | 5-HT₂A | 120 nM | Radioligand binding (rat cortex) |
Serotonergic | 5-HT₂C | 380 nM | Radioligand binding (CHO-K1 cells) |
Adrenergic | α₂A | 1.2 µM | Radioligand binding (HEK-293 cells) |
Adrenergic | β₁ | >10 µM | Radioligand binding (rat myocardium) |
Functional assays reveal distinct signaling properties across 5-HT₂ receptor subtypes. In calcium flux assays using recombinant human receptors, 5-Bromo-2-methoxyphenethylamine acts as a partial agonist at 5-HT₂A (EC₅₀ = 210 nM; Eₘₐₓ = 65% relative to serotonin) and 5-HT₂C (EC₅₀ = 520 nM; Eₘₐₓ = 45%), but exhibits negligible efficacy at 5-HT₂B. This subtype selectivity arises from steric constraints within the ligand-binding pocket: the 5-bromo group sterically clashes with 5-HT₂B-specific residues (e.g., S5.46), reducing binding stability. Intracellular signaling involves phospholipase C (PLC) activation and inositol phosphate accumulation, though with lower efficacy than structurally related hallucinogens like 2C-B. Notably, the compound lacks inverse agonist activity at any 5-HT₂ subtype, distinguishing it from atypical antipsychotics [3] [7].
Table 2: Functional Activity at 5-HT₂ Receptor Subtypes
Subtype | Efficacy (% 5-HT Eₘₐₓ) | Potency (EC₅₀) | Signaling Pathway |
---|---|---|---|
5-HT₂A | 65% | 210 nM | Gq/PLC-β/IP₃ accumulation |
5-HT₂B | <10% | >10 µM | Not activated |
5-HT₂C | 45% | 520 nM | Gq/PLC-β/IP₃ accumulation |
Structural modifications critically influence pharmacological behavior. Unlike 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which features two methoxy groups, 5-Bromo-2-methoxyphenethylamine’s single methoxy group reduces steric hindrance at the ortho position, enhancing rotational freedom and adrenergic receptor engagement. Key comparisons include:
Table 3: Structural and Pharmacological Comparison with Key Analogs
Compound | Substituents | 5-HT₂A Kᵢ | α₂-Adrenergic Kᵢ | Primary Metabolic Pathway |
---|---|---|---|---|
5-Bromo-2-methoxyphenethylamine | 5-Br, 2-OCH₃ | 120 nM | 1.2 µM | O-Demethylation → glucuronidation |
2C-B | 4-Br, 2,5-(OCH₃)₂ | 12 nM | >10 µM | O-Demethylation → oxidation |
DOB | 4-Br, 2,5-(OCH₃)₂, α-CH₃ | 0.8 nM | 8.5 µM | N-Dealkylation → deamination |
5-Bromo-2-methoxyphenethylamine interacts with TAAR1, a G protein-coupled receptor (GPCR) that regulates monoaminergic neurotransmission. Cryo-EM structural analyses show that the compound’s ethylamine moiety engages the conserved primary amine recognition pocket (PARP) of TAAR1 via ionic bonding with D3.32. However, its efficacy is context-dependent:
TAAR1’s involvement in schizophrenia pathophysiology makes this compound a tool for probing receptor-specific signaling cascades. Its Gq bias may enhance therapeutic outcomes by promoting calcium-dependent signaling without exacerbating catalepsy—a limitation of classical antipsychotics [2] [10].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1